Zirconium(IV) hexafluoroacetylacetonate

Overview

Description

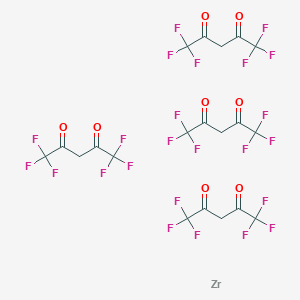

Zirconium(IV) hexafluoroacetylacetonate: is a coordination compound with the chemical formula C20H4F24O8Zr . It is a complex of zirconium with hexafluoroacetylacetonate ligands, known for its stability and volatility. This compound is often used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Zirconium(IV) hexafluoroacetylacetonate, with the chemical formula Zr(CF3COCHCOCF3)4 , is an organometallic compoundIt’s known that organometallic compounds like this often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .

Mode of Action

This can lead to changes in the target’s structure and function .

Biochemical Pathways

Organometallic compounds can affect various biochemical pathways depending on their structure, reactivity, and the nature of their target .

Pharmacokinetics

The pharmacokinetics of organometallic compounds can vary widely depending on their structure and the nature of the metal atom .

Result of Action

Organometallic compounds can have various effects at the molecular and cellular level, including changes in protein function, dna damage, and cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability is known to be hygroscopic . This means it absorbs moisture from the air, which could potentially affect its reactivity and efficacy. Furthermore, factors such as pH, temperature, and the presence of other chemicals can also influence the action of organometallic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium(IV) hexafluoroacetylacetonate can be synthesized by reacting zirconium(IV) chloride with hexafluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetone, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: Zirconium(IV) hexafluoroacetylacetonate undergoes various chemical reactions, including:

Substitution Reactions: The hexafluoroacetylacetonate ligands can be replaced by other ligands in the presence of suitable reagents.

Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form zirconium hydroxide and hexafluoroacetylacetone.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as phosphines or amines can be used to replace the hexafluoroacetylacetonate ligands.

Hydrolysis: Exposure to water or humid conditions leads to hydrolysis.

Major Products:

Substitution Reactions: New zirconium complexes with different ligands.

Hydrolysis: Zirconium hydroxide and hexafluoroacetylacetone.

Scientific Research Applications

Chemistry: Zirconium(IV) hexafluoroacetylacetonate is used as a precursor in the synthesis of zirconium-based materials, including nanomaterials and thin films. It is also employed in chemical vapor deposition processes to create high-purity zirconium coatings.

Biology and Medicine: In biological research, this compound is used to study the interactions of zirconium with biological molecules

Industry: Industrially, this compound is used in the production of advanced ceramics and as a catalyst in organic synthesis. Its volatility and stability make it suitable for use in high-temperature processes.

Comparison with Similar Compounds

- Zirconium(IV) acetylacetonate

- Zirconium(IV) trifluoroacetylacetonate

- Zirconium(IV) pivaloyltrifluoroacetonate

Comparison: Zirconium(IV) hexafluoroacetylacetonate is unique due to the presence of hexafluoroacetylacetonate ligands, which provide greater stability and volatility compared to other zirconium complexes. This makes it particularly useful in applications requiring high thermal stability and precise control over deposition processes.

Properties

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane-2,4-dione;zirconium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C5H2F6O2.Zr/c4*6-4(7,8)2(12)1-3(13)5(9,10)11;/h4*1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYDVDKMSYOVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zr] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8F24O8Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00330016 | |

| Record name | NSC177688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

923.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19530-02-0 | |

| Record name | NSC177688 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00330016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does Zirconium(IV) hexafluoroacetylacetonate play in the fabrication of YSZ thin films?

A: this compound acts as a precursor material in the supercritical fluid deposition (SFD) process for creating YSZ thin films []. In this technique, it is combined with Yttrium(III) hexafluoroacetylacetonate and dissolved in supercritical carbon dioxide. Under controlled temperature and pressure (20 MPa and 300°C), these precursors undergo hydrolysis, leading to the deposition of a uniform YSZ layer on a substrate. Subsequent annealing at 800°C crystallizes the film, resulting in the desired fluorite structure suitable for electrolyte applications in micro-solid oxide fuel cells (μ-SOFCs) [].

Q2: How does the cyclic co-deposition process impact the quality of the YSZ thin film?

A: The cyclic co-deposition process, involving the sequential introduction of precursor aliquots, is crucial for achieving compositional uniformity within the YSZ thin film []. This method ensures a controlled and homogeneous distribution of both Zirconium and Yttrium throughout the deposited layer. X-ray photoelectron spectroscopy analysis confirms the uniform composition achieved through this approach [], highlighting its importance in fabricating high-quality YSZ films.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)

![Tris[2-(diethylamino)ethoxy]phenylsilane](/img/structure/B96925.png)